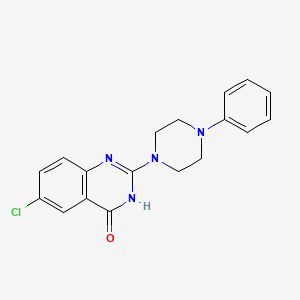

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one

Description

Properties

CAS No. |

61741-52-4 |

|---|---|

Molecular Formula |

C18H17ClN4O |

Molecular Weight |

340.8 g/mol |

IUPAC Name |

6-chloro-2-(4-phenylpiperazin-1-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C18H17ClN4O/c19-13-6-7-16-15(12-13)17(24)21-18(20-16)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,21,24) |

InChI Key |

WGMCBCCSEHHWEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinazolin-4(3H)-one Core

- Starting Material: Anthranilic acid (compound 1)

- Reaction: Cyclization with formamide (compound 2) by heating at 120°C

- Product: Quinazolin-4(3H)-one (compound 3)

- Yield: High, typically quantitative under controlled conditions

Formation of 4-Chloroquinazoline Intermediate

- Reagent: Phosphorous oxychloride (POCl3)

- Conditions: Reflux in dry DMF with triethylamine for 7 hours

- Product: 4-Chloroquinazoline (compound 4)

- This step activates the quinazolinone for further substitution.

Preparation of 6-Chlorosulfonylquinazolin-4(3H)-one

- Reagent: Chlorosulfonic acid (ClSO3H)

- Conditions: Addition of quinazolin-4(3H)-one to cold chlorosulfonic acid at 12–15°C, then heating at 60°C for 7 days

- Workup: Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate

- Product: 6-Chlorosulfonylquinazolin-4(3H)-one (compound 11)

- Yield: 76%, melting point >300°C

- Storage: Kept at 0°C without further purification

Nucleophilic Substitution with 4-Phenylpiperazine

- Reagents: 6-Chlorosulfonylquinazolin-4(3H)-one (11), 4-phenylpiperazine, triethylamine

- Conditions: Stirring at room temperature for 1 hour, followed by reflux for 11 hours

- Workup: Quenching in ice, extraction with dichloromethane, drying over sodium sulfate, solvent removal

- Product: 6-(4-Phenylpiperazin-1-ylsulfonyl)quinazolin-4(3H)-one (compound 12f)

- Yield: 60%, yellow crystals, melting point 200–202°C

- Characterization: IR, 1H-NMR, and mass spectrometry confirm structure

Optional Chlorination to 4-Chloro Derivative

- Reagent: POCl3 in DMF

- Conditions: Reflux for 6 hours

- Product: 6-(4-Phenylpiperazin-1-ylsulfonyl)-4-chloroquinazoline (compound 13f)

- Yield: 60%, white solid, melting point 120–122°C

Summary Table of Key Steps and Conditions

| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 1 | Anthranilic acid (1) | Formamide, heat at 120°C | Quinazolin-4(3H)-one (3) | Quantitative | Not specified | Cyclization |

| 2 | Quinazolin-4(3H)-one (3) | POCl3, dry DMF, TEA, reflux 7 h | 4-Chloroquinazoline (4) | Not specified | Not specified | Activation for substitution |

| 3 | Quinazolin-4(3H)-one (3) | Chlorosulfonic acid, 12–15°C then 60°C 7 days | 6-Chlorosulfonylquinazolin-4(3H)-one (11) | 76 | >300 | Sulfonylation at 6-position |

| 4 | 6-Chlorosulfonylquinazolin-4(3H)-one (11) + 4-phenylpiperazine | TEA, RT 1 h + reflux 11 h | 6-(4-Phenylpiperazin-1-ylsulfonyl)quinazolin-4(3H)-one (12f) | 60 | 200–202 | Nucleophilic substitution |

| 5 | Compound 12f | POCl3, DMF, reflux 6 h | 6-(4-Phenylpiperazin-1-ylsulfonyl)-4-chloroquinazoline (13f) | 60 | 120–122 | Optional chlorination |

Research Findings and Notes

- The sulfonylation step using chlorosulfonic acid is critical for introducing the reactive sulfonyl chloride group at the 6-position, which then undergoes nucleophilic substitution with various amines including 4-phenylpiperazine.

- Triethylamine acts as a base to neutralize the hydrochloric acid formed during substitution reactions.

- The reaction times and temperatures are optimized to maximize yield and purity; reflux times vary from 11 to 16 hours depending on the amine used.

- The final compounds are typically isolated as crystalline solids and characterized by melting point, IR spectroscopy, NMR, and mass spectrometry to confirm structure and purity.

- The described method allows for the synthesis of a series of 6-(N-substituted)sulfonylquinazolin-4(3H)-one derivatives by varying the amine component, demonstrating versatility.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one has several scientific research applications, including:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.

Chemistry: It serves as a building block for synthesizing other biologically active quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways that regulate cell growth, apoptosis, and cytoskeleton functions . This inhibition can result in the suppression of cancer cell proliferation and migration.

Comparison with Similar Compounds

Amino-Linked Quinazolinyl Derivatives

Compounds 9a–9d () feature an amino-linked quinazolinyl group at position 2 instead of the 4-phenylpiperazinyl moiety. These derivatives, such as 9a (6-Chloro-2-((6-methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one), show moderate yields (63–71%) and were synthesized via reactions with 5-chloroisatoic anhydride.

Aryl Amino Derivatives

Compounds 9f–9m () replace the piperazinyl group with aryl amino substituents (e.g., phenyl, nitrophenyl, fluorophenyl). These derivatives exhibit higher melting points (143–193°C) compared to the target compound, suggesting greater crystallinity. For instance, 9l (2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one) has a melting point of 191–193°C and a 90% yield .

Pyridinyl and Pyrimidinyl Derivatives

- 6-Chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one () demonstrates potent anticancer activity with an IC₅₀ of 0.06 μM against specific cancer cell lines, outperforming many analogues .

- 2-(6-Methyl-2-phenylpyrimidin-4-yl)quinazolin-4(1H)-one (Compound 71, ) has a pyrimidinyl group at position 2 but shows low yield (16.2%) due to synthetic challenges .

Analogues with Modified Halogen Substituents

Dichloro and Trifluoromethyl Derivatives

- 6,7-Dichloroquinazolin-4(3H)-one (Similarity score: 0.82, ) lacks the piperazinyl group but has dual chlorine atoms, enhancing lipophilicity .

- 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (Similarity score: 0.73, ) uses a trifluoromethyl group, which may improve metabolic stability .

Piperazinyl and Piperazine-Like Derivatives

The target compound’s 4-phenylpiperazinyl group distinguishes it from simpler piperazine derivatives. For example, ECH-97 () contains a tetrahydrobenzoquinazolinyl group linked via an amino bridge but lacks the phenylpiperazine moiety, resulting in reduced solubility .

Data Tables

Key Research Findings

Synthetic Accessibility: The target compound’s 4-phenylpiperazinyl group requires multi-step synthesis, whereas aryl amino derivatives (e.g., 9f–9m) are synthesized more efficiently with yields up to 90% .

Biological Activity: Pyridinyl derivatives () exhibit superior anticancer activity compared to piperazinyl or amino-linked analogues, highlighting the role of heteroaromatic groups in potency .

Physicochemical Properties : Melting points correlate with crystallinity; halogenated derivatives (e.g., 9l ) show higher thermal stability .

Biological Activity

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one (CAS No. 61741-52-4) is a member of the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 340.8 g/mol. The compound features a chloro substituent and a phenylpiperazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 61741-52-4 |

| Molecular Formula | C18H17ClN4O |

| Molecular Weight | 340.8 g/mol |

| IUPAC Name | 6-chloro-2-(4-phenylpiperazin-1-yl)-3H-quinazolin-4-one |

This compound primarily exhibits its biological effects through the inhibition of specific kinases involved in cell signaling pathways. This inhibition disrupts processes such as cell proliferation, migration, and apoptosis, making it a candidate for anticancer therapy.

Key Mechanisms:

- Kinase Inhibition : The compound inhibits various kinases, leading to reduced signaling for cell growth and survival.

- Induction of Apoptosis : By disrupting survival pathways, it can promote programmed cell death in cancer cells.

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Biological Activity

Research has shown that this compound possesses significant antiproliferative activity against several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The structure–activity relationship studies indicate that modifications to the piperazine and quinazolinone moieties can enhance its efficacy.

Case Studies:

- Anticancer Activity : A study demonstrated that derivatives of quinazolinone with similar structures to this compound exhibited potent inhibitory effects on multidrug-resistant cancer cells by modulating P-glycoprotein (P-gp) activity .

- Antioxidant Properties : Other studies have evaluated the antioxidant potential of related compounds, indicating that modifications can lead to enhanced free radical scavenging abilities .

Structure–Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Chloro Group | Essential for kinase inhibition |

| Phenylpiperazine Moiety | Enhances binding affinity to targets |

| Substituents on Quinazolinone | Altered potency against different cancer types |

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to improve efficacy and reduce toxicity. These derivatives are being evaluated for their ability to overcome drug resistance in cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via condensation of 4-chlorobenzaldehyde derivatives with methyl thioacetate, followed by hydrogenation using 2,3-diazetidinone to introduce the piperazine moiety . Alternative routes involve oxidative coupling between 2-aminobenzamide and benzyl alcohol under basic conditions (e.g., t-BuONa) with oxygen as a green oxidant, achieving moderate yields (up to 84%) . For halogenated intermediates, chlorination steps using reagents like POCl₃ or SOCl₂ are critical for introducing the 6-chloro substituent .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer : X-ray crystallography is essential for confirming the piperazine-quinazolinone core structure, as demonstrated for analogous compounds like 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone, where crystallographic data revealed bond angles and torsion critical for pharmacophore modeling . Spectroscopic techniques include:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).

- HRMS : For molecular weight confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₆ClN₅O).

- FT-IR : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Q. What in vitro assays are commonly employed to evaluate its pharmacological activity?

- Methodological Answer : Standard assays include:

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (IC₅₀ values).

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under eco-friendly conditions?

- Methodological Answer : Replace traditional halogenated solvents (e.g., DCM) with ethanol/water mixtures. Use catalytic systems like t-BuONa/O₂ to promote oxidative dehydrogenation, reducing reliance on toxic oxidants (e.g., KMnO₄) . Microwave-assisted synthesis may reduce reaction times from hours to minutes while improving regioselectivity .

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Validate purity via HPLC (≥95%) and replicate assays with standardized protocols . For receptor binding discrepancies, perform molecular docking studies to identify steric or electronic clashes in specific derivatives (e.g., 4-phenylpiperazine vs. 4-(4-chlorophenyl)piperazine) .

Q. What strategies enhance the pharmacokinetic profile of quinazolinone derivatives?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 6-position to improve metabolic stability .

- Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or phosphate esters to enhance bioavailability .

- LogP optimization : Adjust lipophilicity by substituting the phenylpiperazine moiety with heteroaromatic groups (e.g., pyridinyl) .

Q. How to resolve conflicting data in receptor binding assays?

- Methodological Answer : Use orthogonal assays (e.g., SPR vs. radioligand binding) to cross-validate affinity measurements. Perform competitive binding experiments with known antagonists (e.g., ketanserin for 5-HT₂A) to confirm target specificity. Molecular dynamics simulations can clarify conformational changes affecting binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.